(S)-piperidine-3-carboxamide - 88495-55-0

(S)-piperidine-3-carboxamide

Catalog Number: EVT-1545467
CAS Number: 88495-55-0
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-nipecotamide is the (3S)-enantiomer of nipecotamide. It is an enantiomer of a (R)-nipecotamide.

1-(4-Methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-ylcarbonyl)piperidine-3-yl]-1H-benzoimidazole-2-carboxamide hydrochloride

    Compound Description: This compound is a potent renin inhibitor with potential as a preventative or therapeutic agent for organ dysfunctions arising from hypertension. It exists as a crystal with a characteristic powder X-ray diffraction pattern. []

    Relevance: This compound shares the core structure of (S)-piperidine-3-carboxamide, with a carboxamide substituent at the 3-position of the piperidine ring. The presence of additional substituents on the piperidine nitrogen and carboxamide nitrogen distinguishes this compound from (S)-piperidine-3-carboxamide. []

N-Arylpiperidine-3-carboxamide Derivatives

    Compound Description: This series of compounds, identified through high-throughput screening, exhibits senescence-inducing properties and shows promising anti-melanoma activity in vitro. []

    Relevance: These compounds share the fundamental (S)-piperidine-3-carboxamide scaffold, with an aryl group directly attached to the carboxamide nitrogen. This core structure forms the basis for their anti-melanoma activity, making them structurally related to (S)-piperidine-3-carboxamide. []

Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide Analogues

    Compound Description: This series of compounds exhibits potent anti-tubercular activity in vitro and in vivo, specifically targeting Mycobacterium tuberculosis by inhibiting MmpL3. []

    Relevance: While structurally distinct from (S)-piperidine-3-carboxamide, these compounds are grouped within the broader category of heterocyclic carboxamides. Their inclusion highlights the significance of the carboxamide moiety in various pharmacological activities, though their mechanisms of action may differ from (S)-piperidine-3-carboxamide. []

N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues

    Compound Description: Similar to the Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide analogues, these compounds display potent anti-tubercular activity in vitro and in vivo, specifically targeting Mycobacterium tuberculosis MmpL3. []

    Relevance: Although structurally different from (S)-piperidine-3-carboxamide, these compounds belong to the spiro-piperidine class, highlighting the relevance of the piperidine moiety in diverse pharmacological contexts. While sharing a piperidine ring, their mechanism of action and specific biological targets distinguish them from (S)-piperidine-3-carboxamide. []

(2S,3S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2-carboxamide

    Compound Description: This compound, characterized by X-ray crystallography, possesses a hydroxyl group at the 3-position and a carboxamide group at the 2-position of the piperidine ring. []

    Relevance: While sharing the piperidine ring and carboxamide functionality with (S)-piperidine-3-carboxamide, this compound differs in the position of the carboxamide group and the presence of a hydroxyl substituent. These structural variations likely result in distinct biological activities compared to (S)-piperidine-3-carboxamide. []

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4)

    Compound Description: D2AAK4 acts as a multi-target ligand for aminergic G protein-coupled receptors (GPCRs) and shows potential as an atypical antipsychotic agent. []

    Relevance: This compound features a piperidine-4-carboxamide moiety, differing from the piperidine-3-carboxamide structure of the main compound. Although both share the piperidine ring and carboxamide group, the positional isomerism likely leads to different binding interactions and pharmacological profiles compared to (S)-piperidine-3-carboxamide. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

    Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist identified through structure-based drug design. It shows promise as a potential treatment for migraine. []

    Relevance: This compound contains a piperidine-4-carboxamide group within its complex structure, distinguishing it from the piperidine-3-carboxamide core of (S)-piperidine-3-carboxamide. This structural difference signifies distinct pharmacological targets and activities. []

Biarylpyrazole Derivatives (e.g., SR141716)

    Compound Description: These compounds, specifically exemplified by SR141716, act as inverse agonists/antagonists at the cannabinoid CB1 receptor. []

    Relevance: While these compounds do not directly incorporate the piperidine-3-carboxamide structure, they highlight the significance of carboxamide functionality in interacting with specific amino acid residues (e.g., Lys3.28(192) in CB1) for pharmacological activity. This interaction, while crucial for the biarylpyrazole series, may not be directly relevant to the activity of (S)-piperidine-3-carboxamide. []

Piperidine-4-Carboxamide CCR5 Antagonists

    Compound Description: This class of compounds exhibits potent anti-HIV-1 activity by antagonizing the CCR5 receptor. Structural modifications, particularly the introduction of polar groups, aim to enhance metabolic stability. [, ]

    Relevance: While sharing the piperidine ring and carboxamide moiety with (S)-piperidine-3-carboxamide, these compounds are piperidine-4-carboxamide derivatives. This positional isomerism likely influences their binding interactions and pharmacological properties, leading to distinct biological activities compared to (S)-piperidine-3-carboxamide. [, ]

1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide Derivatives

    Compound Description: This series of compounds demonstrates potent inhibitory activity against T-type Ca2+ channels and exhibits antihypertensive effects in spontaneously hypertensive rats. []

    Relevance: These compounds feature a piperidine-4-carboxamide structure, differing from the 3-carboxamide position in (S)-piperidine-3-carboxamide. While both share the piperidine ring and carboxamide group, their distinct substitution patterns and pharmacological targets highlight the diversity within the piperidine carboxamide class. []

4-Cyano-N-ethylspiro[chromene-2,4′-piperidine]-1′-carboxamide

    Compound Description: This compound, characterized by X-ray crystallography, exhibits a spirocyclic structure incorporating both a chromene and a piperidine ring, with a carboxamide substituent on the piperidine nitrogen. []

    Relevance: This compound shares the piperidine ring and carboxamide functionality with (S)-piperidine-3-carboxamide but differs significantly in its overall structure due to the spirocyclic chromene moiety. This structural distinction suggests distinct pharmacological profiles and biological activities compared to (S)-piperidine-3-carboxamide. []

4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)

    Compound Description: AZD5363 is a potent and orally bioavailable inhibitor of Akt kinases with potential applications in cancer therapy. Its development involved optimizing potency, selectivity, and pharmacokinetic properties. [, , , ]

    Relevance: While structurally distinct from (S)-piperidine-3-carboxamide, AZD5363 shares the piperidine-4-carboxamide moiety. This structural similarity highlights the relevance of the piperidine carboxamide core in different therapeutic areas, even with distinct substitution patterns and pharmacological targets compared to (S)-piperidine-3-carboxamide. [, , , ]

    Compound Description: While not a specific compound itself, piperidine, in conjunction with iodine, acts as an efficient dual catalyst for the one-pot, three-component synthesis of coumarin-3-carboxamides. []

    Relevance: This entry highlights a synthetic application of piperidine in generating compounds with a carboxamide group. While the resulting coumarin-3-carboxamides differ significantly from (S)-piperidine-3-carboxamide, the use of piperidine as a catalyst demonstrates its versatility in organic synthesis. []

9-Oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piperidine-1-carboxamide Derivatives

    Compound Description: This series of compounds exhibits dual inhibitory activity against both COX-2 and soluble epoxide hydrolase (sEH), indicating potential as novel anti-inflammatory agents with potential for preventing blood pressure elevation. []

    Relevance: Although structurally distinct from (S)-piperidine-3-carboxamide, these compounds share the piperidine carboxamide moiety. This structural feature highlights the versatility of this chemical group in targeting diverse enzymes and potentially exhibiting a range of pharmacological activities beyond those associated with (S)-piperidine-3-carboxamide. []

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

    Compound Description: MK-0974 is a potent, selective, and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist under clinical development for migraine treatment. [, ]

    Relevance: This compound features a piperidine-1-carboxamide moiety within its structure. Although it shares the piperidine ring and carboxamide group with (S)-piperidine-3-carboxamide, the distinct substitution pattern, additional heterocyclic ring systems, and different site of carboxamide attachment on the piperidine ring contribute to its specific CGRP receptor antagonist activity, differentiating it from (S)-piperidine-3-carboxamide. [, ]

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

    Compound Description: BMS-694153 acts as a potent antagonist of the human CGRP receptor, demonstrating efficacy in treating migraine. It exhibits favorable potency, a promising toxicology profile, and high aqueous solubility. []

    Relevance: This compound contains a piperidine-1-carboxamide group, differentiating it from the piperidine-3-carboxamide core of (S)-piperidine-3-carboxamide. This structural variation, coupled with its distinct pharmacological targets and activities, highlights the diversity within the broader class of piperidine carboxamide derivatives. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

    Compound Description: Identified as a structurally diverse backup compound to a previously discovered GlyT1 inhibitor, this molecule exhibits potent GlyT1 inhibitory activity and a favorable pharmacokinetic profile. []

    Relevance: This compound, while featuring a carboxamide group, differs significantly in its core structure from (S)-piperidine-3-carboxamide. It lacks the piperidine ring altogether and instead incorporates an imidazole ring system, indicating a distinct mode of action and pharmacological profile. []

1-(3-(2-Amino-2-oxoethoxy)phenyl)piperidine-3-carboxamide Derivatives

    Compound Description: This series of compounds acts as small-molecule inhibitors of the β-catenin/BCL9 protein-protein interaction, potentially offering a novel therapeutic strategy for Wnt/β-catenin-driven cancers. []

    Relevance: These compounds share the core structure of (S)-piperidine-3-carboxamide with a carboxamide substituent at the 3-position of the piperidine ring. Despite this similarity, the presence of a 1-(3-(2-amino-2-oxoethoxy)phenyl) substituent on the piperidine nitrogen distinguishes these compounds from (S)-piperidine-3-carboxamide and likely contributes to their unique biological activity. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

    Compound Description: Synthesized via Biginelli reaction, these dihydropyrimidine derivatives were evaluated for antimicrobial, antifungal, and antimalarial activities. []

    Relevance: While these compounds incorporate a piperidine ring, they are structurally distinct from (S)-piperidine-3-carboxamide due to the presence of a tetrahydropyrimidine ring system and a carboxamide substituent attached to a phenyl ring rather than directly to the piperidine. This structural dissimilarity suggests different modes of action and pharmacological profiles. []

    Compound Description: These novel compounds were synthesized and characterized for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) enzymes. []

    Relevance: These compounds incorporate a piperidine ring, specifically a piperidine-4-carboxamide moiety, connected to a triazole ring system through a Schiff base and Mannich base reaction. This structural complexity differentiates them significantly from (S)-piperidine-3-carboxamide, indicating different biological targets and mechanisms of action. []

(2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

    Compound Description: MK-0731 is a potent kinesin spindle protein (KSP) inhibitor designed to overcome limitations of earlier compounds in its class, such as hERG channel binding and poor in vivo potency. []

2-(8-amino-7,8a-dicyano-1-imino-4a-methyl-3-oxo-2-phenyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-ylidene)-N-phenylacetamide

    Compound Description: This structurally novel bicyclic compound was synthesized via an unprecedented multicomponent reaction involving acetoacetanilide and malononitrile. []

    Relevance: Although structurally distinct from (S)-piperidine-3-carboxamide, this compound highlights the reactivity of carboxamide-containing molecules (acetoacetanilide) in forming complex heterocyclic systems. []

Fluorinated Benzyloxyphenyl Piperidine-4-carboxamides

    Compound Description: This series of compounds exhibits dual-function antithrombotic activity by inhibiting both factor Xa (FXa) and platelet aggregation. []

    Relevance: These compounds are piperidine-4-carboxamide derivatives, differing from the 3-carboxamide position in (S)-piperidine-3-carboxamide. The presence of fluorinated benzyloxyphenyl substituents on the carboxamide nitrogen further distinguishes these compounds, highlighting the structural diversity and pharmacological potential within the broader piperidine carboxamide class. []

6-Ethyl-3-({3-methoxy-4-[4-(4-methylpiperazine-1-yl)piperidine-1-yl]phenyl}amino)-5-(tetrahydro-2H-pyran-4-ylamino)pyrazine-2-carboxamide

    Compound Description: This compound demonstrates potent immunostimulatory activity and shows promise as a potential therapeutic agent for cancer immunotherapy and immunostimulation. []

    Relevance: While this compound features a piperidine ring, it is structurally distinct from (S)-piperidine-3-carboxamide. The presence of a pyrazine ring system directly attached to the carboxamide group, along with the complex substitution pattern, differentiates this compound from (S)-piperidine-3-carboxamide, suggesting distinct biological activities and mechanisms of action. []

Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides

    Compound Description: This series of compounds investigates the impact of fluorine substitution on the pharmacological properties of piperidine-2-carboxamides, focusing on basicity, lipophilicity, solubility, and metabolic stability. []

    Relevance: While structurally similar to (S)-piperidine-3-carboxamide, these compounds are piperidine-2-carboxamide derivatives. The positional isomerism of the carboxamide group, combined with the exploration of fluorine substitution effects, provides insights into structure-activity relationships within this class of compounds. []

{4-[3-(Piperidin-4-yl)propyl]piperidin-1-yl}methanone Derivatives

    Compound Description: These compounds, synthesized with variations in the N-terminal substituent of the piperidine ring, were evaluated for their antiproliferative activity against human leukemia cells. []

Cyanopyrazole Derivatives

    Compound Description: These compounds were synthesized via an organocatalyzed three-component protocol using diazoacetonitrile, highlighting a novel approach to constructing structurally diverse pyrazole derivatives. []

    Relevance: While these compounds do not directly incorporate the piperidine-3-carboxamide structure, they showcase the use of carboxamide-containing building blocks (e.g., cyanoacetamide) in the synthesis of heterocyclic compounds with potentially diverse biological activities. []

Properties

CAS Number

88495-55-0

Product Name

(S)-piperidine-3-carboxamide

IUPAC Name

(3S)-piperidine-3-carboxamide

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1

InChI Key

BVOCPVIXARZNQN-YFKPBYRVSA-N

SMILES

C1CC(CNC1)C(=O)N

Canonical SMILES

C1CC(CNC1)C(=O)N

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.